N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain conditions. The drug has been shown to be effective in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide acts on a specific subtype of the angiotensin II receptor, known as AT2, which is involved in pain signaling pathways. By blocking the AT2 receptor, N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide reduces the activity of pain-sensing neurons and reduces pain sensations.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. The drug appears to be well-tolerated and does not produce significant changes in vital signs or organ function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has several advantages for use in lab experiments, including its high potency and specificity for the AT2 receptor. However, the drug has some limitations, including its relatively short half-life and the need for repeated dosing to maintain therapeutic levels.
Orientations Futures
There are several potential future directions for research on N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, including further preclinical studies to better understand its mechanism of action and potential side effects, as well as clinical trials to evaluate its efficacy and safety in humans. Additionally, there may be opportunities to develop new formulations of the drug that improve its pharmacokinetic properties and increase its therapeutic potential.
In conclusion, N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is a promising new drug for the treatment of chronic pain conditions. Its unique mechanism of action and good safety profile make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide involves several steps, including the reaction of 4-ethylphenylamine with 2-methyl-1H-benzimidazole-1-carboxylic acid to form the intermediate compound, which is then converted to N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide through a series of reactions. The synthesis method has been optimized to produce high yields of the drug with good purity.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. The drug has been shown to be effective in reducing pain behaviors in these models, and it appears to have a different mechanism of action than currently available pain medications.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-14-8-10-15(11-9-14)20-18(22)12-21-13(2)19-16-6-4-5-7-17(16)21/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDGSXMJEZFRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.